CCR5 Antagonist Activity of 4-(3,4-Difluorophenyl)butan-1-amine vs. Maraviroc
The compound exhibits measurable but significantly lower potency as a CCR5 antagonist compared to the clinically approved drug Maraviroc. This establishes its utility as a tool compound for mechanistic studies or as a starting point for further optimization, rather than as a therapeutic candidate [1][2].
| Evidence Dimension | CCR5 Antagonism (Inhibition of CCL5-induced calcium mobilization) |
|---|---|
| Target Compound Data | IC50 = 9.20E+3 nM (9.2 µM) |
| Comparator Or Baseline | Maraviroc, IC50 range = 7 to 30 nM |
| Quantified Difference | Target compound is ~300-1300x less potent than Maraviroc. |
| Conditions | Human MOLT4 cells for target compound; HEK-293 cells for Maraviroc (comparable cell-based functional assays) |
Why This Matters
This quantitative comparison confirms the compound's role as a research tool for CCR5 pathway investigation, not as a potent drug candidate, which is critical for procurement decisions in early-stage drug discovery.
- [1] BindingDB. BDBM50387950 (CHEMBL2057534): Antagonist activity at CCR5 receptor expressed in human MOLT4 cells. Entry ID 50040016. View Source
- [2] Dorr, P., et al. (2005). Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity. Antimicrobial Agents and Chemotherapy, 49(11), 4721-4732. View Source
